[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound known for its unique molecular structure and versatile applications in various scientific fields. It comprises a pyrrolidine ring attached to an amino acid derivative, which confers specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis. Typically, the synthesis starts with the preparation of the amino acid derivative, followed by the introduction of the pyrrolidine ring. The final steps involve esterification and the attachment of the benzyl group.
Step 1 Synthesis of Amino Acid Derivative: : Using (S)-2-Amino-propionic acid as the starting material, it undergoes protection of the amino group using a carbamate protecting group under mild conditions.
Step 2 Introduction of Pyrrolidine Ring: : The protected amino acid derivative reacts with 2-pyrrolidinylmethyl chloride in the presence of a base, like triethylamine, to introduce the pyrrolidine ring.
Step 3 Esterification: : The intermediate compound undergoes esterification with ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Step 4 Benzyl Group Attachment: : Finally, the benzyl group is attached via a reaction with benzyl chloride in the presence of a base, ensuring the final compound is [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same steps but optimized for large-scale synthesis. Continuous flow reactors and advanced purification techniques, like column chromatography and recrystallization, are used to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction using agents like lithium aluminum hydride yields reduced products.
Substitution: : The benzyl ester group can be substituted with other alkyl or aryl groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, aryl halides.
Major Products
Depending on the reaction, the major products include oxidized derivatives, reduced compounds, and substituted esters.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Serves as a reagent in stereospecific synthesis due to its chiral center.
Biology
Employed in the synthesis of peptide mimetics, which are useful in studying protein interactions.
Acts as a ligand in enzyme assays to study binding affinities.
Medicine
Investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals.
Used in the development of prodrugs that are activated in the body to release active therapeutic agents.
Industry
Utilized in the production of specialty chemicals.
Serves as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The mechanism typically involves binding to these targets, altering their function, and triggering downstream signaling pathways. Its unique structure allows for high-affinity interactions, making it effective in small concentrations.
Comparison with Similar Compounds
Similar compounds include other amino acid derivatives and pyrrolidine-containing molecules. For example:
L-Proline derivatives: : Known for their catalytic activity in organic reactions.
N-Pyrrolidinylmethyl amino acids: : Exhibit similar chemical behavior but differ in their stereochemistry and specific applications.
Comparatively, [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is unique due to its specific ester and benzyl functionalities, which confer distinct chemical reactivity and biological activity.
Hope this article gives you a good rundown of everything you wanted to know!
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3/t14-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDSCIZJCKXORD-LBAUFKAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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